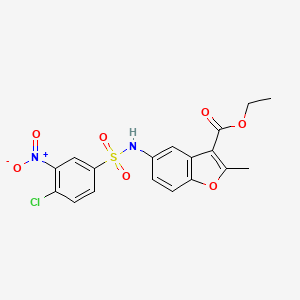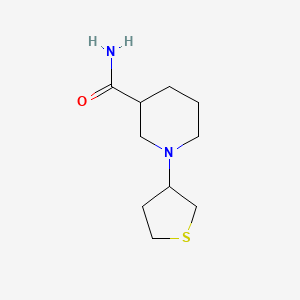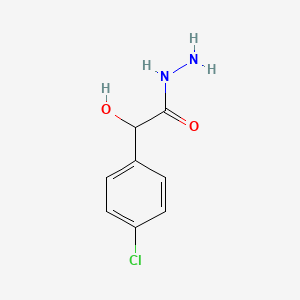
Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-methyl-1-benzofuran-3-carboxylic acid under specific conditions. The reaction typically requires the use of a suitable solvent, such as methanol, and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their function. The benzofuran moiety may also play a role in the compound’s overall activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Shares the nitro and sulfonamide groups but lacks the benzofuran moiety.
2-Methyl-1-benzofuran-3-carboxylic acid: Contains the benzofuran structure but lacks the nitro and sulfonamide groups.
Uniqueness
Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O7S/c1-3-27-18(22)17-10(2)28-16-7-4-11(8-13(16)17)20-29(25,26)12-5-6-14(19)15(9-12)21(23)24/h4-9,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLNPAXABVKALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-chlorophenyl)thio]methyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B4915542.png)
![4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4915547.png)
![[2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate](/img/structure/B4915553.png)
![2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid](/img/structure/B4915555.png)
![1-methoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4915559.png)
![4-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4915565.png)

![3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4915576.png)
![N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide](/img/structure/B4915604.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4915614.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-5-methoxy-2-furamide](/img/structure/B4915616.png)
![2-[2-(methylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4915621.png)
![5-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-methoxybenzamide](/img/structure/B4915630.png)

